R(+)-Butylindazone
Description
Historical Context and Significance in Ion Transport Research
The study of ion transport is fundamental to understanding a vast array of physiological processes, from cell volume regulation to nerve impulse transmission. The discovery and characterization of specific inhibitors like R(+)-Butylindazone have been instrumental in advancing this field. Initially identified for its inhibitory action on K-Cl cotransport, this compound has enabled researchers to elucidate the contribution of this transport mechanism in various cell types and tissues. physiology.org For instance, its use in studies of human esophageal cells helped to identify the role of the K-Cl cotransporter (KCC) in the later stages of regulatory volume decrease (RVD) following osmotic swelling. frontiersin.orgnih.gov This has provided a more nuanced understanding of how cells maintain their volume in response to environmental changes.
Rationale for Comprehensive Mechanistic and Application Studies
The specific inhibitory action of this compound on K-Cl cotransport warrants in-depth investigation into its mechanisms and potential applications. By selectively blocking this pathway, researchers can explore its involvement in both normal physiological functions and pathological conditions. This has significant implications for understanding diseases where ion transport is dysregulated, such as cystic fibrosis and certain types of cancer. Furthermore, a thorough understanding of how this compound interacts with its target can guide the development of more specific and potent therapeutic agents. The use of such pharmacological probes is essential for validating new drug targets and for building a comprehensive picture of cellular ion homeostasis. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2O4/c1-2-3-8-20(13-6-4-5-7-13)10-12-9-14(26-11-15(23)24)17(21)18(22)16(12)19(20)25/h9,13H,2-8,10-11H2,1H3,(H,23,24)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWQIFONIPBKT-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439113 | |
| Record name | R(+)-Butylindazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81166-47-4 | |
| Record name | R(+)-Butylindazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of R + Butylindazone S Cellular and Molecular Actions
Elucidation of K+/Cl- Cotransporter (KCC) Inhibition Mechanisms
Specificity and Potency Against KCC Isoforms (KCC1-4)
R(+)-Butylindazone, also known as DIOA, is a well-established inhibitor of the K+/Cl- cotransporters (KCCs), a family of proteins crucial for maintaining cellular chloride homeostasis and cell volume. nih.govfrontiersin.org This family consists of four distinct isoforms (KCC1-4), and this compound exhibits a degree of specificity and varying potency against them. frontiersin.orgkarger.com
Research has highlighted that this compound is a potent inhibitor of KCC activity. plos.org For instance, studies on mouse osteoclasts, which express KCC1, have shown that this compound effectively suppresses bone resorption by inhibiting KCC1-mediated chloride extrusion. nih.govfrontiersin.org Similarly, in human esophageal cells, this compound was used to demonstrate the role of KCCs in the late phase of regulatory volume decrease. frontiersin.orgnih.gov
While this compound is a potent KCC inhibitor, its effects can differ between KCC isoforms. For example, KCC4 has been shown to be inhibited to different extents by various diuretics, including butylindazone, when compared to other KCCs. karger.com This differential inhibition underscores the nuanced interaction of the compound with each transporter isoform. The specificity of this compound allows researchers to probe the distinct physiological roles of KCC isoforms in various tissues and cell types. karger.com For example, its use in studies of glioma cells has helped to implicate KCC transport in cell invasion. plos.org
Table 1: Effect of this compound (DIOA) on KCC Isoform Activity
| Cell Type/System | KCC Isoform(s) | Observed Effect of this compound | Reference |
|---|---|---|---|
| Mouse Osteoclasts | KCC1 | Suppressed pit formation and Cl- extrusion | nih.gov |
| Human Esophageal Cells | KCC | Inhibited late-phase regulatory volume decrease | frontiersin.org |
| Glioma Cells | KCC | Increased cell invasion upon inhibition | plos.org |
| Zebrafish Neurons | KCC2 | Caused a negative shift in resting potential, indicating blockade of KCC2 activity | jneurosci.org |
| Xenopus laevis Oocytes | KCC4 | Exhibited a distinct inhibition profile compared to other KCCs | karger.com |
Differential Effects on KCC vs. Na+/K+/Cl- Cotransporter (NKCC) Activity
A significant characteristic of this compound is its selective inhibition of KCCs over the Na+/K+/Cl- cotransporters (NKCCs). plos.org These two transporter families often exert opposing effects on intracellular chloride levels, with NKCCs typically mediating chloride influx and KCCs mediating chloride efflux. nih.govnih.gov
Studies have consistently demonstrated that this compound has no significant effect on NKCC transport activity at concentrations that potently inhibit KCCs. plos.org For example, in glioma cells, while the NKCC1 inhibitor bumetanide (B1668049) decreased cell invasion, the KCC inhibitor this compound (DIOA) led to an increase in invasion, highlighting their opposing roles and the specificity of the inhibitor. plos.org Similarly, in zebrafish neurons, bumetanide caused a positive shift in the resting potential, indicative of NKCC1 inhibition, whereas this compound and furosemide (B1674285) (which also inhibits KCC2) caused a negative shift, consistent with KCC2 blockade. jneurosci.org This selectivity makes this compound an invaluable tool for dissecting the specific contributions of KCC-mediated transport in various physiological processes without the confounding effects of NKCC inhibition. plos.orgjneurosci.org
Table 2: Comparative Effects of this compound (DIOA) and NKCC Inhibitors
| Cell Type | Transporter Targeted | Inhibitor | Effect on Cellular Process | Reference |
|---|---|---|---|---|
| Glioma Cells | NKCC1 | Bumetanide | Decreased cell invasion | plos.org |
| Glioma Cells | KCC | This compound (DIOA) | Increased cell invasion | plos.org |
| Zebrafish Neurons | NKCC1 | Bumetanide | Positive shift in resting potential | jneurosci.org |
| Zebrafish Neurons | KCC2 | This compound (DIOA) | Negative shift in resting potential | jneurosci.org |
Molecular Interactions with KCC Transport Components
The precise molecular interactions between this compound and the KCC transporters are still under investigation. However, it is understood that the compound binds to the transporter protein, thereby inhibiting its function of moving potassium and chloride ions across the cell membrane. The specificity for KCCs over NKCCs suggests that this compound interacts with a site or a conformation that is unique to the KCC family of transporters. karger.complos.org
Modulation of Cellular Volume Regulatory Mechanisms
Impact on Regulatory Volume Decrease (RVD) Processes
Cells respond to swelling induced by hypotonic environments by activating a process known as regulatory volume decrease (RVD), which involves the efflux of ions and water to restore normal cell volume. nih.govfrontiersin.org KCCs are key players in RVD in many cell types, as they mediate the efflux of K+ and Cl-, driving the osmotic movement of water out of the cell. nih.govjneurosci.org
This compound has been instrumental in demonstrating the role of KCCs in RVD. jneurosci.org In human esophageal cells, for instance, this compound was shown to inhibit the late phase of RVD, indicating the involvement of a KCC-mediated mechanism in this process. frontiersin.orgnih.gov Similarly, in glioma cells, the inhibition of KCC by this compound was shown to affect cell volume dynamics, which are crucial for processes like cell migration and proliferation. researchgate.net By blocking KCC-mediated ion efflux, this compound prevents the cell from effectively reducing its volume in response to osmotic stress. jneurosci.org
Influence on Chloride Accumulation Dynamics
The intracellular chloride concentration ([Cl-]i) is a critical determinant of various cellular functions, including neuronal excitability and cell volume regulation. nih.govresearchgate.net KCCs play a vital role in maintaining a low [Cl-]i in many cell types by actively extruding chloride. nih.govnih.gov
By inhibiting KCC activity, this compound can lead to an accumulation of intracellular chloride. jneurosci.orgnih.gov This was demonstrated in zebrafish neurons overexpressing KCC2, where the application of this compound (DIOA) caused a negative shift in the resting potential, which is consistent with a blockade of KCC2 activity and a subsequent intracellular accumulation of chloride. jneurosci.orgnih.gov In glioma cells, which maintain a high intracellular chloride concentration to drive volume changes, the modulation of chloride transport is a key factor in their ability to migrate and proliferate. researchgate.net The ability of this compound to alter chloride dynamics makes it a valuable pharmacological tool for studying the consequences of chloride dysregulation. researchgate.netuni-kiel.de
Effects on Neuronal and Glial Ion Homeostasis
The regulation of ion movement across the membranes of neuronal and glial cells is fundamental to their function and survival. Disruptions in this delicate balance are implicated in various pathological states. This compound has been utilized as a chemical tool to investigate the roles of specific ion transport mechanisms in these cells, particularly in the context of signaling and disease.
Modulation of GABAergic Signaling
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system, and its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. imrpress.comwikipedia.org GABA exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. frontiersin.org The function of GABAergic signaling is intrinsically linked to the electrochemical gradient of chloride ions (Cl-), which is maintained by various ion transporters.
While direct studies detailing the specific modulatory effects of this compound on GABAergic signaling pathways are not extensively documented in the available literature, its known action as an inhibitor of the K-Cl cotransporter (KCC) provides a basis for understanding its potential impact. nih.gov KCCs are critical in establishing the low intracellular chloride concentration necessary for the hyperpolarizing, inhibitory action of GABA-A receptors in mature neurons. By inhibiting KCC, this compound would be expected to alter this chloride gradient, potentially diminishing the efficacy of GABAergic inhibition. Perturbations in chloride homeostasis are known to be a factor in conditions like temporal lobe epilepsy, where GABAergic signaling is compromised. scispace.com
| Receptor/Transporter Family | Primary Ion(s) | Role in GABAergic Signaling | Potential Effect of this compound (via KCC inhibition) |
| GABA-A Receptor | Cl⁻, HCO₃⁻ | Mediates fast synaptic inhibition. | Altered inhibitory postsynaptic potential. |
| K-Cl Cotransporter (KCC) | K⁺, Cl⁻ | Extrudes chloride to maintain low intracellular concentration. | Increased intracellular chloride, leading to reduced GABAergic inhibition. |
Role in Brain Tumor Cell Migration and Invasion
The invasion of surrounding brain tissue by glioma cells is a major obstacle in the treatment of these aggressive tumors. nih.govsemanticscholar.org This invasive process involves complex interactions between the tumor cells and their microenvironment, including migration along white matter tracts and perivascular spaces. nih.gov Emerging research indicates that glioblastoma cells can hijack neuronal mechanisms, such as synaptic inputs, to fuel their invasion. uni.lu
The movement of cancer cells is a multifaceted process that includes changes in cell volume and shape, which are heavily dependent on the activity of ion transporters and channels. Intracellular zinc levels have also been implicated in the alteration of glioblastoma cell migration. scispace.com this compound has been noted in the context of glioma research, particularly concerning the zone of tumor invasion in xenograft models. scispace.com Its role as a KCC inhibitor is relevant here, as these transporters are involved in regulating cell volume, a critical aspect of cell migration. By modulating ion flux, KCCs can facilitate the changes in cell shape necessary for cells to move through the dense extracellular matrix of the brain. nih.gov Inhibition of this process could theoretically impede the ability of tumor cells to invade healthy tissue.
| Process | Key Cellular Mechanisms | Role of Ion Transport | Implication of this compound |
| Glioma Cell Invasion | Adhesion, cytoskeletal reorganization, degradation of extracellular matrix. nih.govsemanticscholar.org | Regulation of cell volume and shape changes required for motility. | Inhibition of K-Cl cotransport may disrupt the necessary volume changes, potentially affecting migration. |
| Tumor Microenvironment Interaction | Migration along blood vessels and white matter tracts. nih.gov | Adaptation to different extracellular environments. | Altered ion homeostasis could impact the cell's ability to adapt and move. |
Implications for Ion Transport in Oesophageal Cells
The epithelium of the oesophagus acts as a protective barrier, and ion transport processes are vital for maintaining its integrity and function, including pH homeostasis and cell volume regulation. nih.gov This tissue is equipped with a variety of ion transporters, such as the Na+/H+ exchanger (NHE), anion exchangers (AE), and Na+/K+/2Cl- cotransporter (NKCC), which collectively manage the intracellular environment. nih.govresearchgate.net
Studies on human oesophageal cells have identified the role of a KCl co-transporter (KCC) in the regulation of cell volume, specifically during the late phase of a process known as regulatory volume decrease (RVD). nih.gov RVD is a mechanism by which cells shrink back to their normal size after swelling. The use of this compound as a KCC inhibitor demonstrated that this transporter is crucial for this later stage of volume regulation. nih.gov This finding underscores the importance of KCC-mediated ion transport in the physiological responses of oesophageal cells to osmotic stress.
| Transporter | Function in Oesophageal Cells | Experimental Observation with this compound |
| KCl Co-transporter (KCC) | Mediates coupled transport of K⁺ and Cl⁻. nih.gov | Inhibition by this compound leads to the inhibition of late-phase regulatory volume decrease (RVD). nih.gov |
| Na+/K+/2Cl- Cotransporter (NKCC) | Involved in ion uptake and cell volume regulation. nih.gov | Not directly targeted by this compound. |
| Na+/H+ Exchanger (NHE) | Regulates intracellular pH. nih.gov | Not directly targeted by this compound. |
Synthetic Methodologies and Stereochemical Control of R + Butylindazone
Enantioselective Synthesis Strategies for Indazone and Indenone Derivatives
Enantioselective synthesis refers to a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over another. Achieving this requires a chiral influence, which can be introduced through various means, including chiral catalysts or auxiliaries, to guide the formation of the desired stereoisomer. researchgate.net For structures like R(+)-Butylindazone, the primary challenge lies in the enantioselective construction of the C2 quaternary stereocenter.
Chiral catalysis is a highly efficient method for asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. inmed.fr Both metal-based catalysts and purely organic molecules (organocatalysts) are employed extensively.
Metal-Catalyzed Synthesis: Transition-metal catalysis is a powerful tool for constructing complex chiral molecules. nih.govresearchgate.net A notable strategy relevant to the synthesis of a core similar to this compound involves the copper-hydride (CuH) catalyzed asymmetric allylation of electrophilic indazoles to create C3-quaternary stereocenters. mit.edupnrjournal.comnih.govnih.gov This method utilizes an "umpolung" or reverse polarity strategy; instead of the typical nucleophilic character of an indazole ring, an N-benzoyloxy-activated indazole acts as an electrophile. mit.edunih.gov
In a representative study, the reaction between an electrophilic indazole and various allenes was catalyzed by a CuH complex ligated with a chiral diphosphine ligand, such as (S,S)-Ph-BPE. mit.edusci-hub.se This approach successfully yielded a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and excellent enantioselectivities. mit.edunih.gov The regioselectivity of the alkylation is controlled by the catalyst system, a significant advantage over traditional methods where regioselectivity is dictated by the intrinsic nucleophilicity of the substrate. nih.govsci-hub.se This metal-catalyzed strategy, which forges a C-C bond to create a quaternary chiral center on a heterocyclic template, serves as a strong conceptual blueprint for the synthesis of the 2-butyl-2-cyclopentyl indenone core of this compound. Other metals like rhodium and nickel have also been used for asymmetric synthesis of related chiral heterocycles. mdpi.commit.edu
Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. chemicalbook.com This approach offers advantages such as lower toxicity and operational simplicity. researchgate.net Chiral amines, Brønsted acids (like chiral phosphoric acids), and thioureas are common classes of organocatalysts. pnrjournal.comresearchgate.netnih.govorganic-chemistry.org For instance, the asymmetric aminocatalytic aza-Michael addition of 1H-indazole derivatives to α,β-unsaturated aldehydes has been used to create fused polycyclic indazole structures with high enantiomeric enrichment. acs.org Similarly, chiral phosphoric acid catalysts have been employed in cycloadditions to generate axially chiral N,N'-bisindoles. nih.gov These examples highlight the power of organocatalysis to construct complex chiral scaffolds, a strategy that could be adapted for the synthesis of indenone derivatives. researchgate.netnih.gov
Asymmetric induction is the process by which a chiral feature in the substrate, reagent, or catalyst preferentially directs the formation of one stereoisomer. In catalyst-controlled reactions, the chiral catalyst forms a diastereomeric transition state with the substrate, and the energy difference between these transition states determines the enantioselectivity of the product.
In the CuH-catalyzed allylation of indazoles, density functional theory (DFT) calculations suggest the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state. nih.govsci-hub.sechemrxiv.org The stereochemical outcome, or enantioselectivity, is governed by steric interactions between the catalyst's chiral ligand and the substrate, as well as repulsions involving substituents in the transition state. nih.govnih.gov This model explains how the chiral information from the catalyst is effectively transferred to the product, resulting in high enantiomeric excess. nih.govsci-hub.se The ability to rationally design and modify the chiral ligand allows for the fine-tuning of these interactions to maximize the formation of the desired enantiomer, a principle central to developing a synthesis for this compound. inmed.fr
Chiral Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed)
Development and Optimization of Synthetic Pathways
The development of a synthetic route involves not only identifying a viable chemical transformation but also optimizing it to maximize efficiency, yield, and purity. acs.org Modern approaches often leverage computational tools and high-throughput screening to accelerate this process. scbt.com
As a proxy for the synthesis of this compound, the CuH-catalyzed C3-allylation of indazoles demonstrates how substrate scope and reaction conditions impact yield. The reaction is robust, tolerating a range of functional groups on both the indazole ring and the allene (B1206475) coupling partner. However, steric hindrance on the allene's alkyl substituents can influence efficiency, with bulkier groups sometimes leading to slightly lower yields. mit.edu
Table 1: Research Findings on Substrate Scope and Yield in CuH-Catalyzed C3-Allylation of Indazoles mit.edusci-hub.se
| Indazole Substrate (R3) | Allene Substituents (R1, R2) | Product | Yield (%) |
|---|---|---|---|
| H | Ph, Me | 3a | 72 |
| 5-F | Ph, Me | 3j | 73 |
| 5-Cl | Ph, Me | 3k | 68 |
| H | Ph, Et | 3g | 65 |
| H | Ph, c-Pr | 3h | 63 |
| H | 4-MeO-Ph, Me | 3m | 75 |
| H | 2-Naphthyl, Me | 3p | 62 |
This table presents data from a model reaction system to illustrate how structural variations in reactants affect the yield of a chiral product. The synthesis of this compound would require similar optimization studies.
A primary goal of asymmetric synthesis is to achieve high stereoisomeric purity, typically quantified as enantiomeric excess (e.e.). jst.go.jp Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in greater amounts than the other. nih.gov A pure enantiomer has an e.e. of 100%, while a racemic (50:50) mixture has an e.e. of 0%. nih.gov
The control of stereoisomeric purity is highly dependent on the chiral catalyst and the reaction conditions. In the model CuH-catalyzed indazole allylation, excellent enantioselectivity is consistently achieved across a wide range of substrates. The choice of the chiral ligand is paramount, with Ph-BPE providing superior results. mit.edu
Table 2: Research Findings on Enantiomeric Excess in CuH-Catalyzed C3-Allylation of Indazoles mit.edusci-hub.se
| Product | Enantiomeric Ratio (er) | Enantiomeric Excess (% ee) |
|---|---|---|
| 3a | 99.5:0.5 | 99 |
| 3j | 99.5:0.5 | 99 |
| 3k | 99:1 | 98 |
| 3g | 97:3 | 94 |
| 3h | 92:8 | 84 |
| 3m | 99.5:0.5 | 99 |
| 3p | 99:1 | 98 |
This table showcases the high degree of stereochemical control achievable in a model system relevant to the synthesis of this compound. The enantiomeric excess (e.e.) is calculated from the enantiomeric ratio (er).
Efficiency and Yield of this compound Synthesis
Derivatization Strategies for Analog Synthesis
Once the chiral core of a molecule is synthesized, derivatization strategies are employed to create a library of analogs for structure-activity relationship (SAR) studies. nih.govscispace.com This involves chemically modifying different parts of the molecule to explore how these changes affect its biological properties.
The products of the CuH-catalyzed allylation are versatile intermediates for further functionalization. For example, the terminal double bond of the C3-allyl group can be easily reduced, providing access to saturated alkyl substituents. mit.edunih.gov Furthermore, the indazole nitrogen can undergo subsequent reactions, such as Ullmann coupling, to introduce aryl groups. mit.edunih.gov Interestingly, the bulky C3-substituent created in the first step can sterically direct subsequent reactions, leading to high regioselectivity (e.g., N1-arylation over N2-arylation) that is often difficult to achieve otherwise. mit.edunih.gov Other strategies for derivatizing the indazole core include C-H borylation and halogenation, which install functional handles for subsequent cross-coupling reactions. nih.govchim.it These principles of post-synthesis modification would be directly applicable to the indenone core of this compound, allowing for the synthesis of a wide range of analogs.
Structure Activity Relationship Sar Studies of R + Butylindazone Analogs
Systematic Chemical Modification of the Indazone Core Scaffold
The indazone core, characterized by a fused ring system, offers multiple positions for chemical alteration. Research into this scaffold has revealed key insights into the requirements for KCC inhibition. Studies on related indenole and indenoquinoline structures have shown that modifications to the core ring system and its substituents are pivotal for biological activity. nih.govnih.gov
The nature and placement of substituents on the indanone ring system of R(+)-Butylindazone are critical determinants of its inhibitory potency against KCC. The parent molecule features two chlorine atoms, a butyl group, a cyclopentyl group, and an oxyacetic acid moiety, all of which contribute to its interaction with the transporter.
The two chlorine atoms on the aromatic ring are thought to enhance binding affinity through electronic and hydrophobic interactions within the binding pocket. The oxyacetic acid side chain is particularly crucial; its carboxylate group is presumed to form a key ionic or hydrogen bond interaction with a corresponding residue in the KCC protein, anchoring the inhibitor in place.
SAR studies on related scaffolds, such as indeno[1,2-b]indoles, have demonstrated that the introduction of specific substituents can dramatically alter inhibitory activity. nih.govnih.gov For instance, modifying or replacing the acidic side chain of this compound typically leads to a significant loss of activity, underscoring its importance. Similarly, the position of halogen substituents can fine-tune the electronic properties of the aromatic ring, thereby influencing binding affinity.
Table 1: Illustrative SAR data for hypothetical this compound analogs, demonstrating the influence of key substituents on KCC inhibitory activity.
| Analog | Modification from this compound | Hypothetical KCC IC₅₀ (µM) | Rationale |
|---|---|---|---|
| This compound | Reference Compound | 5-10 | Established potent KCC inhibitor. |
| Analog A | Removal of Dichloro Groups | > 100 | Loss of key hydrophobic/electronic interactions. |
| Analog B | Replacement of -COOH with -CH₂OH (on oxyacetic acid) | > 150 | Removal of the essential anionic interaction point. |
| Analog C | Replacement of Butyl with Ethyl Group | 25-40 | Reduced lipophilicity and weaker hydrophobic interaction. |
| Analog D | Replacement of Chlorine with Fluorine | 15-25 | Altered electronics and halogen bonding potential. |
Altering the size of the alkyl substituents directly impacts both lipophilicity and steric hindrance. Increasing the alkyl chain length beyond butyl may enhance lipophilicity but can also introduce steric clashes within the binding site, leading to reduced activity. Conversely, shortening the chain reduces these favorable hydrophobic interactions. The cyclopentyl group provides a specific conformational rigidity and bulk that appears to be optimal for fitting into the binding pocket.
Table 2: Illustrative data on how lipophilicity (represented by LogP) and steric factors in hypothetical analogs could affect biological activity.
| Analog | C2-Alkyl Group | Estimated LogP | Hypothetical KCC IC₅₀ (µM) | Rationale |
|---|---|---|---|---|
| Analog E | Ethyl | ~3.5 | 25-40 | Sub-optimal hydrophobic interaction. |
| This compound | Butyl | ~4.5 | 5-10 | Optimal balance of lipophilicity and fit. |
| Analog F | Hexyl | ~5.5 | 30-50 | Potential steric hindrance despite increased lipophilicity. |
| Analog G | Cyclohexyl (replacing Cyclopentyl) | ~4.8 | 15-25 | Altered steric shape may lead to a poorer fit in the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies attempt to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com This approach is invaluable for predicting the potency of novel compounds and for understanding the underlying mechanisms of interaction.
For a series of this compound analogs, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as electronic distribution (e.g., Hammett constants), hydrophobicity (e.g., LogP), and steric parameters (e.g., Taft parameters).
Using a statistical technique like Multiple Linear Regression (MLR), a QSAR equation is generated that links a selection of these descriptors to the observed inhibitory potency (typically expressed as pIC₅₀, the negative logarithm of the IC₅₀ value). A reliable QSAR model, validated through internal and external testing, can then be used to predict the KCC inhibitory activity of new, unsynthesized analogs, thereby guiding drug design efforts. nih.govjapsonline.com
A hypothetical QSAR equation might look like: pIC₅₀ = k₁(LogP) - k₂(Steric_Bulk)² + k₃*(Electronic_Parameter) + C
This equation would suggest that activity increases with lipophilicity (k₁) but has an optimal steric size (negative k₂ term), and is influenced by electronic effects (k₃).
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. mdpi.comwjgnet.complos.org Based on the structure of this compound and its known SAR, a pharmacophore model for KCC inhibitors can be proposed.
The key features of this pharmacophore would likely include:
One Anionic/Hydrogen Bond Acceptor Feature: Corresponding to the carboxylate of the oxyacetic acid side chain.
Two Hydrophobic Features: Representing the lipophilic butyl and cyclopentyl groups.
One or Two Aromatic/Halogen Features: Representing the dichloro-substituted benzene (B151609) ring.
This model serves as a 3D query to screen virtual compound libraries for new potential KCC inhibitors that possess a different core scaffold but share the same crucial interactive features.
Structure-Selectivity Relationships for Ion Transporters
A critical aspect of drug design is achieving selectivity for the intended target over other related proteins to minimize off-target effects. This compound is known to inhibit KCC, but its selectivity against other cation-chloride cotransporters, such as the Na-K-Cl cotransporter (NKCC), is a key consideration. KCC and NKCC often have opposing functions, with KCC typically mediating Cl- efflux and NKCC mediating Cl- influx. nih.govbiorxiv.orgbiorxiv.org
Structural modifications to the this compound scaffold can influence this selectivity. For example, altering the shape and electronic properties of the inhibitor might enhance its interaction with residues unique to the KCC binding site while weakening its affinity for the NKCC site. Some loop diuretics, like Furosemide (B1674285) and Bumetanide (B1668049), are known to inhibit both transporters, although often with different potencies, highlighting the challenge in achieving high selectivity. nih.gov The development of analogs of this compound would therefore aim to optimize interactions with KCC-specific features to create highly selective inhibitors.
Computational Chemistry and Molecular Modeling of R + Butylindazone and Its Targets
Molecular Docking Studies of R(+)-Butylindazone with Ion Transportersnih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for studying how this compound might interact with ion transporters, which are membrane proteins that control the flow of ions across cellular membranes. nih.gov
Ligand-Protein Interaction Profiling and Binding Mode Predictionnih.govresearchgate.net
Ligand-protein interaction profiling aims to identify and characterize the non-covalent interactions that stabilize the binding of a ligand to its protein target. nih.gov Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions, which include hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govresearchgate.net
For this compound, docking studies would predict its binding pose within the binding site of a target ion transporter. The analysis would reveal the specific types of interactions formed between the functional groups of this compound and the amino acid residues of the transporter. This information is critical for understanding the molecular basis of its activity. The binding affinity, which reflects the strength of these interactions, can also be estimated through scoring functions. wikipedia.org
A hypothetical interaction profile for this compound with a generic ion transporter might reveal the following types of interactions:
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues on Transporter |
| Hydrogen Bonding | Carbonyl oxygen, N-H groups | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |
| Hydrophobic Interactions | Butyl group, aromatic rings | Nonpolar amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |
| π-Stacking | Indazole ring system | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| π-Cation Interactions | Indazole ring system | Positively charged amino acids (e.g., Lysine, Arginine) |
Identification of Key Residues for Ligand Bindingresearchgate.net
By analyzing the predicted binding mode, molecular docking studies can pinpoint the key amino acid residues that are essential for the binding of this compound. researchgate.net These are typically the residues that form the most significant or numerous interactions with the ligand. For instance, a hydrogen bond with a specific serine residue or a π-stacking interaction with a tryptophan residue could be identified as critical for anchoring the ligand in the binding pocket. This knowledge is invaluable for designing site-directed mutagenesis experiments to validate the predicted binding mode and for understanding the structural basis of the transporter's function and its modulation by this compound.
Molecular Dynamics (MD) Simulationsnih.govsemanticscholar.orgresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to observe the conformational changes and fluctuations of proteins and ligands over time. nih.govresearchgate.net This method solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve. semanticscholar.org
Conformational Dynamics of this compound in Biological Environmentssemanticscholar.orgnsf.gov
MD simulations can be used to study the conformational flexibility of this compound in different biological environments, such as in aqueous solution or within the lipid bilayer of a cell membrane. semanticscholar.orgnsf.gov These simulations can reveal the preferred conformations of the molecule and how its shape might change upon interacting with its target transporter. Understanding the conformational landscape of this compound is crucial, as only specific conformations may be able to bind effectively to the receptor.
Stability and Dynamics of Ligand-Receptor Complexesmdpi.comnih.govunipd.it
Once a ligand is docked into its receptor, MD simulations can be used to assess the stability of the resulting complex. unipd.it By simulating the ligand-receptor complex over a period of time, researchers can observe whether the ligand remains in its initial binding pose or if it dissociates. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is often used to quantify the stability of its binding.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculationsgithub.iocond-mat.deosti.gov
Quantum mechanical (QM) methods provide the most accurate description of molecular systems by solving the Schrödinger equation. reddit.com Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of atoms, molecules, and solids. github.iocond-mat.deosti.gov These methods are computationally intensive but can provide highly accurate information about the electronic properties of molecules and their interactions. researchgate.net
In the context of this compound, QM and DFT calculations can be used to:
Determine the accurate three-dimensional structure and electronic properties of the molecule, such as its charge distribution and dipole moment. This information is crucial for developing accurate parameters for molecular mechanics force fields used in MD simulations.
Calculate the interaction energies between this compound and specific amino acid residues with high accuracy. This can help to refine the understanding of the key interactions identified in molecular docking studies.
Investigate the reaction mechanisms if this compound is metabolized or acts as an enzyme inhibitor. nih.gov QM methods can be used to calculate the energy barriers of chemical reactions, providing insights into their feasibility. nih.gov
For example, DFT calculations could be used to precisely model the geometry and electronic charge distribution of the indazole ring and the butyl chain of this compound. This level of detail is essential for accurately parameterizing the molecule for subsequent, less computationally expensive molecular mechanics simulations.
| Computational Method | Application to this compound Research | Key Insights |
| Molecular Docking | Predicting the binding pose of this compound in ion transporters. | Binding mode, ligand-protein interactions, key binding residues. |
| Molecular Dynamics (MD) | Simulating the behavior of this compound and its complex with transporters over time. | Conformational flexibility, stability of the ligand-receptor complex, dynamic nature of interactions. |
| Quantum Mechanics (QM)/DFT | Calculating the electronic structure and properties of this compound. | Accurate molecular geometry, charge distribution, interaction energies, reaction mechanisms. |
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of molecules. acs.orgresearchgate.netpnas.org While specific DFT studies on this compound are not prevalent in the public literature, the analysis of related indanone derivatives provides a strong framework for understanding its characteristics. biorxiv.orgwhiterose.ac.ukmdpi.comresearchgate.net
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com A smaller gap suggests higher reactivity. mdpi.com
For indanone derivatives, DFT calculations are used to determine these orbital energies and other quantum chemical parameters that describe reactivity. researchgate.net These parameters include:
Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy. researchgate.netajchem-a.com
Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy. researchgate.netajchem-a.com
Electronegativity (χ): The power of an atom or molecule to attract electrons. irjweb.comajchem-a.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.comirjweb.comajchem-a.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. mdpi.comajchem-a.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. irjweb.comajchem-a.com
The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map highlights regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com For indanone derivatives, the oxygen atom of the carbonyl group typically shows a region of negative potential, making it a site for electrophilic interaction. biorxiv.org
The following table presents representative quantum chemical parameters calculated for a generic indanone derivative using DFT, illustrating the type of data generated in such studies.
Table 1: Representative Quantum Chemical Parameters for an Indanone Derivative
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Ionization Potential | I | -EHOMO | 6.5 |
| Electron Affinity | A | -ELUMO | 2.0 |
| Electronegativity | χ | (I + A) / 2 | 4.25 |
| Chemical Hardness | η | (I - A) / 2 | 2.25 |
| Chemical Softness | S | 1 / η | 0.44 |
Note: These values are illustrative and based on general findings for indanone derivatives, not specifically for this compound.
Structural studies of the KCC3 transporter in complex with this compound (also known as DIOA) have revealed that the inhibitor binds in a cleft between the transmembrane domains. biorxiv.orgresearchgate.net This interaction stabilizes the transporter in an inward-facing conformation, thereby inhibiting its function. biorxiv.orgresearchgate.net The electronic properties of the indanone core and the oxyalkanoic acid side chain are critical for the specific hydrophobic and electrostatic interactions that secure the molecule in this binding pocket.
Reaction Mechanism Elucidation for Synthetic Transformations
Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like this compound. ucr.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies for each step.
The synthesis of the indanone core of this compound typically involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid. researchgate.netnih.gov This reaction is often catalyzed by a strong acid.
A plausible reaction mechanism that could be elucidated using computational methods is as follows:
Protonation of the carboxylic acid: The carboxylic acid group of the precursor molecule is protonated by the acid catalyst to form a highly electrophilic acylium ion or a related activated species.
Intramolecular electrophilic aromatic substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. Computational modeling can determine the transition state structure and the associated energy barrier for this key ring-closing step.
Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the benzene (B151609) ring and yielding the 1-indanone (B140024) product.
The following table outlines the typical steps in a computational study of a reaction mechanism for indanone synthesis.
Table 2: Computational Workflow for Reaction Mechanism Elucidation
| Step | Description | Computational Method | Output |
|---|---|---|---|
| 1. Geometry Optimization | The 3D structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. | DFT (e.g., B3LYP/6-31G*) | Optimized molecular geometries and their electronic energies. |
| 2. Transition State Search | Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction step. | e.g., Synchronous Transit-Guided Quasi-Newton (STQN) | Geometry and energy of the transition state. |
| 3. Frequency Calculation | Vibrational frequencies are calculated to confirm that optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). | DFT | Vibrational frequencies, zero-point vibrational energy (ZPVE). |
| 4. Intrinsic Reaction Coordinate (IRC) | This calculation maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming the connection. | IRC methods | The minimum energy path of the reaction. |
By applying these computational techniques, researchers can gain a detailed understanding of the factors that control the efficiency and selectivity of the synthesis of this compound and its derivatives, facilitating the development of improved synthetic routes.
Biochemical Pathway Modulation by R + Butylindazone
Impact on Intracellular Ion Concentrations and Homeostasis
R(+)-Butylindazone is recognized as an inhibitor of K+/Cl- cotransporters (KCCs). nih.gov These transporters are crucial for maintaining cellular volume and ion homeostasis by mediating the efflux of K+ and Cl- ions across the cell membrane. nih.gov The inhibition of KCCs by this compound leads to a disruption of this process, resulting in altered intracellular ion concentrations.
Specifically, the compound has been shown to decrease Cl- extrusion in osteoclasts, leading to intracellular alkalinisation. frontiersin.org This change in intracellular pH can have significant downstream effects on cellular function. In human oesophageal cells, this compound was found to inhibit the late phase of regulatory volume decrease (RVD), a process essential for restoring cell volume after osmotic swelling, further highlighting its role in disrupting ion homeostasis. nih.gov
However, the effect of this compound is not universal across all cell types and transporter isoforms. For instance, it did not inhibit K+ efflux via the Na-K-Cl cotransporter in the rat choroid plexus, indicating a degree of specificity in its action. physiology.orgumich.edu
Table 1: Effects of this compound on Ion Transport and Homeostasis
| Cell Type | Transporter Targeted | Effect of this compound | Consequence | Reference |
|---|---|---|---|---|
| Human Oesophageal Cells | K+/Cl- Cotransporter (KCC) | Inhibition of late RVD | Disrupted cell volume regulation | nih.gov |
| Osteoclasts | K+/Cl- Cotransporter (KCC) | Decreased Cl- extrusion | Intracellular alkalinisation, reduced bone resorption | frontiersin.org |
| Rat Choroid Plexus | Na-K-Cl Cotransporter | No inhibition of K+ efflux | Specificity of action noted | physiology.orgumich.edu |
| Glial Cells | K+/Cl- Cotransporter (KCC) | Blockade of chloride transport | Altered chloride homeostasis under ischemic stress | nih.gov |
| NCI-H441 Lung Epithelia | K+/Cl- Cotransporter (KCC) | Reduced water resorption | Implicates KCC in fluid transport | nih.gov |
Interplay with Cellular Signaling Cascades Affected by Ion Transport
The disruption of ion homeostasis by this compound has cascading effects on various cellular signaling pathways that are sensitive to changes in ion concentrations.
Focal adhesions are complex structures that link the cell's cytoskeleton to the extracellular matrix, playing a critical role in cell migration, adhesion, and mechanotransduction. researchgate.netfau.de The dynamics of these structures are tightly regulated by intracellular signaling pathways and are influenced by cell contractility, which is in turn dependent on ion gradients. nih.govnih.gov
Research has shown that the inhibition of KCC transporters by compounds like this compound can impact cell migration and invasion. plos.org For example, inhibiting KCC transport in glioma cells led to an increase in cell invasion, suggesting a link between KCC activity, ion homeostasis, and the signaling pathways that govern cell motility. plos.org While the direct effect of this compound on focal adhesion proteins was not explicitly detailed in the provided search results, the modulation of ion transport is a key factor in regulating the cellular machinery involved in adhesion and contractility. nus.edu.sg
The Phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govmdpi.com The activity of the PI3K/Akt pathway can be influenced by changes in the cellular ionic environment.
Studies have indicated that this compound can indirectly affect PI3K-dependent pathways. For instance, the inhibition of ANO1, a calcium-activated chloride channel, by other small molecules has been shown to reduce cancer cell growth by inhibiting the PI3K/Akt signaling pathway. nih.gov Given that this compound alters intracellular chloride concentrations, it is plausible that it could similarly influence PI3K signaling. The PI3K/Akt pathway is known to be involved in the regulation of apoptosis and cell survival in response to various stimuli, including mechanical stress. nih.gov Furthermore, the PI3K/Akt/mTOR pathway is a critical regulator of angiogenesis and is sensitive to the cellular microenvironment. frontiersin.org
Modulation of Focal Adhesion Dynamics and Cell Contractility
Influence on Metabolic Reprogramming (e.g., cellular bioenergetics)
Metabolic reprogramming is a hallmark of many pathological states, including cancer, where cells alter their metabolic pathways to support increased proliferation and survival. mdpi.comfrontiersin.org This often involves a shift towards glycolysis, even in the presence of oxygen (the Warburg effect). nih.gov
The PI3K/Akt pathway, which can be modulated by ionic changes, is a key regulator of metabolic reprogramming. ijbs.com It influences glucose uptake and the activity of glycolytic enzymes. mdpi.com Therefore, by altering intracellular ion concentrations and potentially impacting PI3K signaling, this compound may contribute to shifts in cellular bioenergetics. The metabolic state of a cell is intricately linked to its function, and changes in ion transport can have profound effects on energy production and utilization. nih.gov For example, metabolic reprogramming in immune cells and cancer cells often involves a switch between oxidative phosphorylation and glycolysis, a process influenced by intracellular signaling pathways that are sensitive to the ionic milieu. nih.govmdpi.com
Table 2: Summary of this compound's Biochemical Modulation
| Area of Impact | Specific Effect | Downstream Consequence |
|---|---|---|
| Intracellular Ion Homeostasis | Inhibition of K+/Cl- cotransport | Altered intracellular Cl- concentration, changes in cell volume and pH |
| Cellular Signaling | Modulation of pathways sensitive to ion concentrations | Potential indirect influence on focal adhesion dynamics and PI3K/Akt signaling |
| Metabolic Reprogramming | Potential alteration of cellular bioenergetics | Possible shifts in metabolic pathways due to changes in ion-sensitive signaling |
Analytical Methodologies for R + Butylindazone Research
Advanced Spectroscopic and Chromatographic Techniques for Characterization in Research Samples
The definitive characterization of R(+)-Butylindazone in a research setting is accomplished through a combination of chromatographic separation and spectroscopic identification. These techniques provide orthogonal information, ensuring a comprehensive analysis of the compound's purity and structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound samples. patsnap.com This method separates the compound from potential impurities, allowing for quantification of its purity level. A typical HPLC method for purity assessment involves injecting a dissolved sample of this compound onto a column packed with a stationary phase. A mobile phase is then pumped through the column, and based on the differential partitioning of the compound and any impurities between the two phases, separation is achieved.
The purity is often determined by calculating the peak area percentage of the main this compound peak relative to the total area of all detected peaks in the chromatogram. chromforum.org For a robust purity assessment, a calibration curve generated from standards of known concentration can provide a more accurate quantification. chromforum.org The choice of detector is crucial, with Diode-Array Detection (DAD) being common as it can provide spectral information across a range of wavelengths, which aids in identifying and differentiating peaks. chromatographyonline.com
Table 1: Key Parameters in HPLC Purity Analysis of this compound
| Parameter | Description | Typical Consideration |
| Column | The stationary phase where separation occurs. | Reverse-phase columns (e.g., C18) are commonly used for organic molecules like this compound. |
| Mobile Phase | The solvent that carries the sample through the column. | A mixture of aqueous and organic solvents (e.g., water and acetonitrile) is typical, often run in a gradient to optimize separation. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Adjusted to achieve optimal peak resolution and analysis time. |
| Detector | The component that visualizes the separated compounds. | UV-Vis or Diode-Array Detector (DAD) are frequently employed. |
| Purity Calculation | The method used to quantify the purity from the chromatogram. | Often expressed as a percentage of the main peak area relative to the total peak area. |
Mass Spectrometry (MS) for Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. mdpi.comwikipedia.org This technique measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight of the compound. mdpi.com For structural confirmation, tandem mass spectrometry (MS/MS) is often employed. In this process, the molecular ion of this compound is isolated, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern serves as a molecular fingerprint, which can be used to confirm the compound's identity. nih.gov
Various ionization techniques can be utilized, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common for molecules of this type. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. lcms.cz The combination of HPLC with mass spectrometry (LC-MS) is a powerful approach, as it couples the separation capabilities of HPLC with the definitive identification power of MS. sepscience.com
Table 2: Mass Spectrometry Data for this compound
| Parameter | Description | Expected Value/Information |
| Molecular Ion [M+H]⁺ | The mass-to-charge ratio of the protonated molecule. | Provides the molecular weight of this compound. |
| High-Resolution Mass | The exact mass of the molecular ion. | Allows for the determination of the elemental formula. |
| MS/MS Fragmentation | The pattern of fragment ions produced from the parent ion. | Provides structural information and confirms the identity of the compound. |
In vitro and Ex vivo Assay Development for Functional Activity
To understand the biological effects of this compound, researchers utilize a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism in an external environment) assays. These assays are designed to measure the functional activity of the compound, particularly its interaction with specific cellular targets like ion channels.
Ion Flux Assays (e.g., Tracer Flux, Spectrofluorometric Assays)
Ion flux assays are a primary method for assessing the functional activity of compounds that modulate ion channels. nih.gov These assays measure the movement of ions across cell membranes. For this compound, which is known to interact with ion transporters, these assays are particularly relevant.
Tracer Flux Assays : This classic method involves the use of radioactive isotopes (tracers) of ions, such as ⁸⁶Rb⁺ as a congener for K⁺. Cells are incubated with the tracer ion in the presence and absence of this compound, and the amount of tracer that enters or leaves the cells is measured. This provides a direct measure of ion transport. researchgate.net
Spectrofluorometric Assays : These assays utilize ion-sensitive fluorescent dyes. Changes in the intracellular concentration of a specific ion lead to a change in the fluorescence intensity of the dye. This method allows for real-time monitoring of ion flux and is well-suited for high-throughput screening. nih.gov For instance, a thallium (Tl⁺) flux assay can be used as a surrogate for potassium (K⁺) flux, where the influx of Tl⁺ quenches an intracellular fluorescent dye. nih.gov
Electrophysiological Techniques (e.g., Patch-Clamp)
Electrophysiology provides the most direct and detailed measurement of ion channel activity. nih.gov The patch-clamp technique, a refined electrophysiological method, allows for the measurement of the flow of ions through single or multiple ion channels in a cell membrane. pressbooks.pubresearchgate.net This technique offers high temporal and electrical resolution.
In the context of this compound research, patch-clamp recordings can be used to study its effect on the currents generated by specific ion channels or transporters. scispace.com There are several configurations of the patch-clamp technique, with the whole-cell configuration being commonly used to measure the total current from all channels on the cell surface. pressbooks.pub This allows researchers to determine if this compound enhances or inhibits the activity of specific ion channels by observing changes in the recorded electrical currents. scispace.com
Table 3: Comparison of Functional Assay Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Tracer Flux Assay | Measures the movement of radioactive ions across the cell membrane. researchgate.net | Direct measurement of ion transport; high sensitivity. | Requires handling of radioactive materials; lower throughput. |
| Spectrofluorometric Assay | Uses fluorescent dyes that are sensitive to specific ions to monitor changes in intracellular ion concentration. nih.gov | High-throughput capability; real-time measurements. nih.gov | Indirect measurement; potential for dye-related artifacts. |
| Patch-Clamp Electrophysiology | Directly measures the ionic currents flowing through ion channels in the cell membrane. nih.gov | High resolution and detailed kinetic information; considered the "gold standard". pressbooks.pub | Technically demanding; low throughput. |
Preclinical Research Paradigms Utilizing R + Butylindazone As a Tool Compound
Application in Investigating Disease Mechanisms
R(+)-Butylindazone has proven to be a valuable pharmacological tool for elucidating the intricate mechanisms underlying several diseases. Its ability to selectively inhibit specific ion transport pathways allows researchers to dissect cellular processes involved in cancer, gastrointestinal physiology, and neurobiology.
Studies in Cancer Biology (e.g., Glioblastoma Invasion)
Glioblastoma, the most aggressive primary brain tumor in adults, is characterized by its highly invasive nature, which contributes significantly to treatment failure. frontiersin.orgnih.gov Preclinical research has focused on understanding the molecular drivers of glioblastoma cell invasion to identify new therapeutic targets. nih.govub.edu
One area of investigation involves the role of ion transporters in glioma cell migration and invasion. nih.gov The Na-K-Cl cotransporter 1 (NKCC1) has been identified as a key player in this process. nih.gov Studies have shown that both pharmacological inhibition and shRNA-mediated knockdown of NKCC1 lead to a decrease in glioblastoma cell migration and invasion in vitro and in vivo. nih.gov
Conversely, the K-Cl cotransporters (KCCs) appear to have an opposing role. To investigate this, researchers have utilized this compound, a potent inhibitor of KCC transport. nih.gov Transwell invasion experiments with human primary glioblastoma cell lines demonstrated that inhibition of KCC with this compound resulted in increased cell invasion in two of the four cell lines tested (NS221 and NS318). nih.gov This suggests that KCC activity normally hinders glioblastoma cell invasion and that its inhibition promotes a more invasive phenotype. nih.gov These findings highlight the complex interplay of different ion transporters in regulating glioblastoma invasion and underscore the utility of compounds like this compound in dissecting these pathways. nih.gov
Interactive Data Table: Effect of this compound on Glioblastoma Cell Invasion
| Cell Line | Treatment | Result | Reference |
|---|---|---|---|
| NS221 | This compound (DIOA) | Increased Invasion | nih.gov |
| NS318 | This compound (DIOA) | Increased Invasion | nih.gov |
Research in Gastrointestinal Physiology (e.g., Oesophageal Ion Transport)
The oesophageal epithelium possesses protective mechanisms to defend against damage from refluxed gastric acid. nih.gov Ion transport proteins are crucial components of this epithelial defense system. nih.govnih.gov One important physiological response is regulatory volume decrease (RVD), which allows cells to restore their volume after osmotic swelling. nih.gov
In human oesophageal epithelial cells, RVD is a multi-step process. An initial phase is followed by a later, second mechanism of RVD regulation. nih.gov Studies using this compound as a KCl co-transporter (KCC) inhibitor have been pivotal in identifying this later phase. nih.gov Application of this compound led to the inhibition of the late-phase RVD, indicating that a KCC is responsible for this component of volume regulation. nih.gov The KCC transporter facilitates the coupled, electroneutral transport of potassium (K+) and chloride (Cl-) ions, driven by the potassium gradient maintained by the Na+/K+ ATPase pump. nih.gov This research demonstrates the specific role of KCC in the physiological response of oesophageal cells to osmotic stress and showcases this compound's effectiveness in isolating and characterizing the function of this transporter family in gastrointestinal physiology. nih.gov
Exploration of Neurobiological Processes (e.g., GABA Action in Brain Development)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian brain. nih.govumich.edu However, during early brain development, GABA can exert excitatory actions. nih.govfrontiersin.org This functional switch is critically dependent on the intracellular chloride concentration, which is regulated by cation-chloride cotransporters, including the K-Cl cotransporter KCC2. inmed.fr
To investigate the role of KCC2 in regulating the effects of GABA during early postnatal development, researchers have employed this compound. In one study, the effect of the ketone body beta-hydroxybutyrate (BHB) on the reversal potential of GABA (EGABA) was examined in neocortical pyramidal neurons of young rats. inmed.fr While BHB induced a hyperpolarizing shift in EGABA, suggesting a change in chloride homeostasis, this effect was found to be independent of KCC2 activity. inmed.fr The application of this compound to block KCC2 did not prevent BHB from inducing its effect on EGABA in neurons from postnatal day 5-8 rats. inmed.fr As a positive control, the efficacy of this compound was confirmed in older neurons (P15), where it did cause a significant depolarization of EGABA, consistent with the established role of KCC2 in maintaining low intracellular chloride at this developmental stage. inmed.fr These experiments, using this compound as a pharmacological tool, helped to exclude the involvement of KCC2 in the observed metabolic regulation of GABAergic signaling during a specific neonatal period, thereby refining the understanding of neurobiological development. inmed.fr
Interactive Data Table: Effect of this compound on EGABA in Developing Neurons
| Age Group | Condition | EGABA (mV) | Significance | Reference |
|---|---|---|---|---|
| P7-P8 | ACSF | -60.7 ± 2.2 | - | inmed.fr |
| P7-P8 | ACSF + this compound | -63 ± 2.4 | p > 0.5 (Not Significant) | inmed.fr |
| P5-P8 | This compound | -62.96 ± 2.36 | - | inmed.fr |
| P5-P8 | This compound + BHB | -80.4 ± 6.1 | p < 0.05 (Significant) | inmed.fr |
| P14-19 | ACSF | -81.5 ± 1.8 | - | inmed.fr |
Contribution to Target Validation and Pathway Deconvolution in Preclinical Models
A critical step in drug discovery is target validation, which involves confirming that modulating a specific biological target will have the desired therapeutic effect. drugtargetreview.compelagobio.com This process often relies on tool compounds with known mechanisms of action to probe biological pathways in preclinical models. nih.govnih.gov this compound serves as such a tool for validating targets involved in ion transport.
For instance, in the study of osteoclasts, the cells responsible for bone resorption, the KCC transporter Slc12a4 has been identified as a potential target for modulating bone-related diseases. frontiersin.org In vitro studies on mouse osteoclasts demonstrated that Slc12a4 is the primary KCC expressed. frontiersin.org Treatment of these osteoclasts with this compound, which inhibits KCC transporters, led to a decrease in chloride extrusion. frontiersin.org This, in turn, resulted in increased intracellular alkalinization and a reduced capacity of the osteoclasts to resorb bone. frontiersin.org These findings, which were corroborated by siRNA knockdown of Slc12a4, helped to validate this transporter as a key regulator of osteoclast function. frontiersin.org
Pathway deconvolution, the process of dissecting complex signaling networks, also benefits from specific inhibitors. biorxiv.orgnih.gov By inhibiting a known component of a pathway, researchers can observe the downstream consequences and infer the role of that component. The use of this compound in the osteoclast model allowed for the deconvolution of the pathway linking chloride transport to the regulation of intracellular pH and, ultimately, to the functional capacity for bone resorption. frontiersin.org This demonstrates how this compound contributes to both validating Slc12a4 as a target and deconvoluting the pathway through which it exerts its effects on osteoclast biology.
Development of Advanced In Vitro and Ex Vivo Models for Pharmacological Studies
The development of more physiologically relevant in vitro and ex vivo models is essential for improving the predictive power of preclinical pharmacological studies. nih.govemulatebio.com These models, which can range from cultured cells to organotypic slices, allow for the detailed investigation of drug effects in a controlled environment that better mimics the in vivo situation. frontiersin.orgemulatebio.com
This compound has been utilized in such models to study fundamental cellular processes. For example, in vitro studies with isolated rabbit oesophageal cells have been used to investigate the mechanisms of regulatory volume decrease (RVD). nih.gov In these experiments, the application of this compound helped to functionally identify and characterize the role of the KCC cotransporter in this process. nih.gov
Similarly, in the field of neuroscience, in vitro slice preparations of the developing rat brain have been instrumental. inmed.fr The use of this compound in these brain slices allowed researchers to probe the functional role of the KCC2 transporter in GABAergic neurotransmission at different postnatal stages. inmed.fr
Furthermore, advanced in vitro models of the blood-brain barrier (BBB), such as those derived from human hematopoietic stem cells, are being used for high-throughput screening of compounds for their potential to cross the BBB. frontiersin.org In one such screen of 1,278 compounds, this compound was identified as a substance that increases BBB permeability by at least 50%. frontiersin.org This finding in an advanced in vitro model suggests a potential application for this compound in studies aimed at modulating BBB permeability.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| beta-hydroxybutyrate (BHB) |
| Bumetanide (B1668049) |
| Cilengitide |
| Talampanel |
| Temozolomide |
| Kynurenic acid |
Q & A
Q. How can researchers determine the optimal solubility conditions for R(+)-Butylindazone in experimental settings?
Methodological Answer: this compound is soluble in ethanol and DMSO (up to 50 mM). For in vitro studies, prepare fresh solutions daily to avoid degradation. If stock solutions are required, aliquot and store at -20°C in sealed vials for ≤1 month. Validate solubility empirically using UV-Vis spectroscopy or HPLC to confirm stability and concentration accuracy .
Q. What experimental protocols are recommended for validating this compound’s selectivity as a K+/Cl⁻ cotransporter inhibitor?
Methodological Answer: Use comparative assays with bumetanide-sensitive Na+/K+/Cl⁻ cotransport systems to confirm selectivity. For example, measure ion flux (Cl⁻ or H⁺) in osteoclast cultures treated with this compound vs. control inhibitors. Include positive/negative controls and replicate experiments across ≥3 independent trials to ensure statistical robustness .
Q. How should researchers address inconsistencies in reported purity levels of this compound across suppliers?
Methodological Answer: Verify purity via independent analytical methods (e.g., NMR, mass spectrometry). Cross-reference CAS registry data (81166-47-4) and PubChem identifiers (10386195) to confirm structural consistency. Prioritize suppliers providing batch-specific certificates of analysis (CoA) .
Q. What are the key considerations for designing a literature review on this compound’s pharmacological effects?
Methodological Answer: Focus on primary sources indexed in MEDLINE, EMBASE, or Cochrane Library. Exclude non-peer-reviewed platforms (e.g., ). Use Boolean search terms like “this compound AND KCC inhibitor AND osteoclast” to identify mechanistic studies. Critically evaluate methodologies in cited works to assess reproducibility .
Q. How can researchers ensure reproducibility of this compound’s inhibitory effects in cell-based assays?
Methodological Answer: Document all experimental variables (e.g., cell passage number, incubation time, solvent concentration). Follow standardized protocols for cell viability assays (e.g., MTT) and ion flux measurements. Share raw data and detailed protocols in supplementary materials to enable replication .
Advanced Research Questions
Q. What experimental strategies mitigate confounding variables when studying this compound’s effects in vivo vs. in vitro models?
Methodological Answer: Use pharmacokinetic profiling to account for metabolic differences. For in vivo studies, control for genetic background, diet, and circadian rhythms. In vitro, standardize culture conditions (e.g., pH, O₂ levels) and validate target engagement via Western blotting for KCC isoforms .
Q. How can researchers resolve contradictions in dose-response data for this compound across different tissue types?
Methodological Answer: Perform meta-analyses of existing data to identify tissue-specific confounding factors (e.g., transporter expression levels). Use isogenic cell lines or CRISPR-edited models to isolate variables. Apply nonlinear regression models to compare EC₅₀ values and assess statistical significance of discrepancies .
Q. What mixed-methods approaches are suitable for investigating this compound’s role in chloride-dependent signaling pathways?
Methodological Answer: Combine quantitative ion imaging (e.g., Cl⁻-sensitive fluorescent dyes) with qualitative transcriptomic analysis (RNA-seq) to link dynamic ion changes to gene expression. Use a convergent parallel design: analyze datasets independently, then integrate findings to identify mechanistic overlaps .
Q. How should researchers design a longitudinal study to assess this compound’s long-term stability in biological matrices?
Methodological Answer: Use accelerated stability testing (40°C/75% RH) to simulate degradation over time. Analyze samples via LC-MS/MS at defined intervals. Include degradation markers (e.g., hydrolysis byproducts) in the assay. Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (-20°C) .
Q. What statistical frameworks are recommended for analyzing this compound’s synergistic effects with other ion transport inhibitors?
Methodological Answer: Employ Bliss independence or Chou-Talalay synergy models to quantify interactions. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Validate findings with dose-matrix assays and publish raw datasets with error margins to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
